molecular formula C18H17N5O B2620240 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2034300-74-6

1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea

Cat. No. B2620240
CAS RN: 2034300-74-6
M. Wt: 319.368
InChI Key: GLVKIAUIRKLAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea, also known as MPMP, is a synthetic compound with potential therapeutic applications. It belongs to the class of urea-based kinase inhibitors and has been extensively studied for its ability to target specific protein kinases involved in cancer and other diseases.

Mechanism of Action

1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea binds to the ATP-binding pocket of protein kinases, inhibiting their activity and preventing downstream signaling pathways. This leads to the inhibition of cancer cell proliferation, migration, and invasion, and ultimately, tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea has potent anti-cancer activity in vitro and in vivo, with minimal toxicity to normal cells. It has also been found to have anti-inflammatory and anti-angiogenic effects, making it a promising therapeutic agent for a wide range of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea is its specificity for certain protein kinases, which allows for targeted inhibition of cancer cells without affecting normal cells. However, its low solubility and poor pharmacokinetic properties limit its efficacy in vivo, making it difficult to translate to clinical applications.

Future Directions

Future research on 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea should focus on improving its pharmacokinetic properties and developing more potent analogs with better solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential synergistic agents that can enhance its anti-cancer activity. Overall, 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea holds great promise as a therapeutic agent for cancer and other diseases, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea involves several steps, starting with the reaction of 2-methylbenzylamine with 2-chloro-3-nitropyridine to form the corresponding amine. This amine is then reacted with 2,3-dichloropyrazine to form the intermediate, which is further reacted with N,N-dimethylformamide dimethyl acetal and urea to yield 1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea.

Scientific Research Applications

1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to be a potent inhibitor of several protein kinases, including c-Met, VEGFR2, and Axl, which are involved in cancer cell proliferation, migration, and invasion.

properties

IUPAC Name

1-(2-methylphenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-13-5-2-3-7-15(13)23-18(24)22-12-16-17(21-10-9-20-16)14-6-4-8-19-11-14/h2-11H,12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVKIAUIRKLAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea

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